(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Catalog No.
S776794
CAS No.
97534-82-2
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxyli...

CAS Number

97534-82-2

Product Name

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

IUPAC Name

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1

InChI Key

XRRRGBIMHQARMF-JTQLQIEISA-N

SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a chiral compound that belongs to the oxazolidine family. It features a benzyloxycarbonyl group, which enhances its stability and solubility, making it an interesting candidate for various applications in medicinal chemistry. The oxazolidine ring provides unique steric and electronic properties that can influence its biological activity and reactivity in

Chiral Pool Synthesis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid serves as a valuable building block in the synthesis of various chiral compounds due to its readily available and well-defined stereochemistry. The presence of the (S) configuration at the C4 position allows for the introduction of desired chirality into target molecules. The benzyloxycarbonyl (CBZ) group acts as a protecting group for the carboxylic acid functionality, allowing for further manipulation of the molecule while maintaining the integrity of the chiral center. Several research studies have employed (S)-CBZ-Oxaproline in the synthesis of complex natural products, pharmaceuticals, and other chiral molecules. [PubChem, National Institutes of Health, ]

Asymmetric Catalysis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be utilized as a chiral ligand in asymmetric catalysis reactions. The presence of the chiral center and the functional groups within the molecule allows it to selectively bind to one enantiomer of a substrate molecule, influencing the reaction pathway and leading to the formation of a specific enantiomer of the product molecule. Research efforts are exploring the development of novel catalysts using (S)-CBZ-Oxaproline for various asymmetric transformations, potentially leading to more efficient and environmentally friendly synthesis of chiral compounds. [ScienceDirect, Asymmetric Catalysis Using Chiral Brønsted Acid Catalysts Derived from (S)-3-((Benzyloxycarbonyl)oxazolidine-4-carboxylic Acid, ]

The chemical behavior of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be characterized by several types of reactions:

  • Hydrolysis: The ester bond in the benzyloxycarbonyl group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of a more reactive intermediate.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers in the oxazolidine ring.

These reactions are facilitated by various catalysts, including enzymes, which can enhance reaction rates significantly within biological systems

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid exhibits promising biological activities. Preliminary studies suggest potential applications in antimicrobial and anti-inflammatory therapies. The compound's structure allows it to interact with biological macromolecules, influencing various biochemical pathways.

Computer-aided prediction models have been employed to assess its biological activity spectrum, indicating its potential as a therapeutic agent . These models analyze structure-activity relationships, providing insights into how modifications can enhance efficacy or reduce toxicity.

The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid typically involves several key steps:

  • Formation of the Oxazolidine Ring: This is achieved through cyclization reactions involving amino acids or their derivatives.
  • Introduction of the Benzyloxycarbonyl Group: This step often utilizes benzyl chloroformate as a reagent to protect the amine functionality during subsequent reactions.
  • Carboxylation: The final step involves introducing the carboxylic acid group through carbon dioxide insertion or other carboxylation techniques.

These methods can vary based on desired yields and purity levels .

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.
  • Biochemical Research: It can serve as a probe or tool for studying enzyme mechanisms and metabolic pathways.
  • Synthetic Chemistry: The compound can be used as an intermediate in synthesizing more complex molecules.

The versatility of this compound highlights its importance in both research and practical applications .

Interaction studies involving (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to evaluate these interactions.

These studies help elucidate the compound's mechanism of action and guide modifications that could enhance its therapeutic profile . Advanced computational methods also assist in predicting interaction outcomes based on structural data.

Several compounds share structural similarities with (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. Here is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
(S)-2-(Benzyloxy)propanoic acidPropanoic acid derivativeEnhanced solubility
(S)-4-(Benzyloxy)phenylalanineAmino acid derivativePotential neuroprotective effects
5-(Benzyloxy)-2-pyridinecarboxylic acidPyridine ring incorporationAntimicrobial properties
(S)-3-(Methoxycarbonyl)oxazolidineMethoxy group instead of benzyloxyDifferent reactivity patterns

Each of these compounds exhibits distinct biological activities and reactivity profiles due to variations in their structures, which can influence their applications in medicinal chemistry and related fields.

XLogP3

1

Dates

Modify: 2023-08-15

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